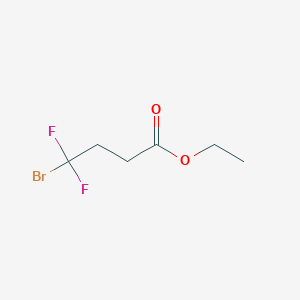
Ethyl 4-bromo-4,4-difluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-4,4-difluorobutanoate is an organic compound with the molecular formula C6H9BrF2O2. It is a clear, colorless to yellow liquid that is used primarily as an intermediate in the synthesis of various chemicals. This compound is notable for its bromine and fluorine substituents, which impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-4,4-difluorobutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acrylate with bromodifluoromethane in the presence of a base. The reaction typically proceeds under mild conditions, with the temperature maintained around 0°C to 25°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually subjected to rigorous quality control measures to ensure its purity and suitability for further applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-4,4-difluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Ethyl 4-hydroxy-4,4-difluorobutanoate.
Reduction: Ethyl 4,4-difluorobutanol.
Oxidation: Ethyl 4,4-difluorobutanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-4,4-difluorobutanoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those involving fluorinated analogs.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-4,4-difluorobutanoate involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms create sites of high reactivity, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-bromobutanoate: Similar structure but lacks the fluorine atoms, resulting in different reactivity and applications.
Ethyl 4,4-difluorobutanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 4-chloro-4,4-difluorobutanoate: Chlorine instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
Ethyl 4-bromo-4,4-difluorobutanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
ethyl 4-bromo-4,4-difluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJMQBXKKGVMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














